1,3-Dibromo-2-(methylsulfanyl)propane
Description
1,3-Dibromo-2-(methylsulfanyl)propane (CAS: Not explicitly provided in evidence) is a brominated organosulfur compound with the molecular formula C₄H₈Br₂S. It features a propane backbone substituted with two bromine atoms at the 1- and 3-positions and a methylsulfanyl (-S-CH₃) group at the 2-position. This structural configuration confers unique reactivity, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in cross-coupling reactions. Its bromine substituents enhance electrophilicity, while the methylsulfanyl group contributes to nucleophilic substitution pathways .
The compound is typically synthesized via thiol-ene reactions or halogenation of precursor sulfides. Safety data for analogous brominated compounds (e.g., 1,3-Dibromo-2-methylpropane, CAS 28148-04-1) highlight hazards such as skin/eye irritation and environmental toxicity, necessitating careful handling and storage .
Properties
CAS No. |
86823-46-3 |
|---|---|
Molecular Formula |
C4H8Br2S |
Molecular Weight |
247.98 g/mol |
IUPAC Name |
1,3-dibromo-2-methylsulfanylpropane |
InChI |
InChI=1S/C4H8Br2S/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI Key |
LKJDOCBYPCXRKH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(methylsulfanyl)propane can be synthesized through the bromination of 2-(methylsulfanyl)propane. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-(methylsulfanyl)propane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromination process results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(methylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 2-(methylsulfanyl)propane by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Alcohols: Formed by substitution reactions with hydroxide ions.
Alkenes: Formed by elimination reactions under basic conditions.
Thiols: Formed by substitution reactions with thiolate ions.
Scientific Research Applications
1,3-Dibromo-2-(methylsulfanyl)propane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The methylsulfanyl group can also influence the reactivity and stability of the compound by donating electron density through its sulfur atom.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Dibromo-2-(methylsulfanyl)propane with structurally related compounds, emphasizing differences in substituents, reactivity, and applications:
Key Observations:
Halogen vs. Sulfur Substitution: Bromine atoms in this compound increase electrophilicity compared to non-halogenated analogs like 1,3-Bis(methylsulfanyl)propane. This makes it more reactive in SN2 reactions .
Methylsulfanyl Group Impact: The -SCH₃ group enhances nucleophilicity at the 2-position, enabling selective functionalization. In methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate (C₇H₁₂O₂S), the sulfanyl group stabilizes intermediates in esterification, a property extrapolated to the target compound .
Biological Activity: Compounds with bis(methylsulfanyl) groups, such as 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, exhibit enhanced antimicrobial activity due to sulfur's electron-donating effects .
Thermal and Chemical Stability :
- Fluorinated analogs like 1,1,3-Tribromo-2,2-difluoropropane demonstrate higher stability under thermal stress, attributed to strong C-F bonds. The target compound may exhibit intermediate stability due to weaker C-Br bonds .
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